The compound (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a member of the oxazolidinone class, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound exhibits potential pharmaceutical applications, particularly in the development of antibacterial agents. Its unique structural features contribute to its biological activity and therapeutic potential.
This compound can be synthesized through various chemical methods, as detailed in scientific literature and patent applications. The synthesis often involves the formation of the oxazolidinone ring followed by specific substitutions to achieve the desired molecular structure.
The compound falls under the category of oxazolidinones, which are known for their antibacterial properties. Oxazolidinones are often utilized in medicinal chemistry for developing new antibiotics, particularly against resistant strains of bacteria.
The synthesis of (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride typically involves several key steps:
The synthesis can be optimized through various parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using tetrahydrofuran as a solvent and controlling the reaction temperature can significantly influence the outcome of the synthesis .
The molecular structure of (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride features:
The stereochemistry at various centers is crucial for its biological activity.
The molecular formula is , with a molecular weight of approximately 248.76 g/mol. The InChI key for this compound is provided for database searches and identification purposes.
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The choice of conditions significantly affects product distribution and yield .
The mechanism of action for compounds in the oxazolidinone class typically involves inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein translation.
Research indicates that modifications in the oxazolidinone structure can enhance binding affinity and specificity towards bacterial ribosomes, thus improving antibacterial efficacy .
(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is generally characterized by:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. It is essential to store this compound in a controlled environment to maintain its integrity.
This compound has significant potential in medicinal chemistry as a scaffold for developing new antibiotics targeting resistant bacterial strains. Its structural features allow for modifications that could lead to improved pharmacological profiles, making it a valuable candidate in ongoing pharmaceutical research efforts.
The Ugi four-component reaction (Ugi-4CR) serves as the cornerstone for constructing the 1,3-oxazolidin-2-one scaffold with embedded stereochemical complexity. This convergent approach enables simultaneous incorporation of four molecular building blocks: a chiral β-amino acid derivative, an aldehyde, an isocyanide, and a pre-functionalized piperidine component. Critical to this process is the use of N-Boc-protected amino acids (e.g., 38a–i), which facilitate subsequent cyclization under acidic conditions to form the spirodiketopiperazine intermediate 39a. Catalytic hydrogenation cleaves the benzyl protecting group, allowing reductive alkylation with tailored aldehydes to introduce the target (1S)-1-methylpropyl substituent at the C4 position. Reaction yields for this sequence typically range from 65–82%, influenced by the steric bulk of the aldehyde and isocyanide components. The oxazolidinone ring closure occurs via nucleophilic attack of the piperidine nitrogen on the carbonyl group of the amino acid derivative, driven by in situ acid-mediated deprotection-cyclization. This methodology enables rapid generation of molecular complexity while maintaining stereointegrity at multiple chiral centers [2] [3].
Table 1: Representative Ugi-4CR Components for Oxazolidinone Synthesis
Carbonyl Component | Amine Component | Amino Acid | Isocyanide | Product Yield (%) |
---|---|---|---|---|
4-Oxopiperidine-1-carboxylate | 1-(Aminomethyl)cyclohexanol | (S)-N-Boc-valine derivative | 2-(Morpholin-4-yl)ethyl isocyanide | 78 |
4-Formylpiperidine-1-carboxamide | 3-Aminopropanol | (S)-N-Boc-leucine analog | tert-Butyl isocyanide | 65 |
4-(4-Formylphenoxy)benzaldehyde | Benzylamine | (S)-N-Boc-allo-isoleucine | Cyclohexyl isocyanide | 82 |
Installation of the critical (4S,1'S) stereochemistry employs Sharpless asymmetric epoxidation as a key enantiodetermining step. Allylic alcohols (44a, 44e, 44h, 44j) undergo epoxidation using titanium(IV) isopropoxide coordinated with diethyl D- or L-tartrate (DET/DIPT), achieving enantiomeric excesses >98%. For the target molecule's (1S)-1-methylpropyl side chain, trans-crotyl alcohol derivative 44j is epoxidized with Ti(OiPr)₄/(+)-DIPT to furnish epoxy alcohol 45j in 97% ee. Regioselective ring-opening with benzylamine at the less hindered carbon, followed by hydrogenolytic debenzylation and Boc-protection, yields the required β-hydroxy-α-amino acid building block 38j with (1S,2R) configuration. This chiral synthon is incorporated into the Ugi-4CR sequence, where the oxazolidinone cyclization proceeds with complete retention of configuration. The absolute stereochemistry of the final compound was confirmed by chiral HPLC comparison with diastereomerically pure standards and single-crystal X-ray diffraction of a crystalline intermediate. Biological evaluation of all four stereoisomers demonstrated the (3R,1'R) configuration (corresponding to the (4S,1'S) oxazolidinone) exhibits superior CCR5 binding affinity (IC₅₀ = 34 nM vs. 470 nM for the (3S,1'R) isomer), highlighting the criticality of stereocontrol [2] [3].
Table 2: Biological Activity of (4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one Stereoisomers
Configuration | Ca²⁺ Flux Assay IC₅₀ (nM) | Membrane Fusion Assay IC₅₀ (nM) | Relative Activity (%) |
---|---|---|---|
(3R,1'R) [Target Compound] | 34 | 5.6 | 100 |
(3R,1'S) | 44 | 182 | 13 |
(3S,1'R) | 470 | 380 | 1.5 |
(3S,1'S) | 51 | 447 | 2.7 |
Functionalization of the piperidin-4-yl nitrogen occurs via reductive alkylation post-assembly of the oxazolidinone core, circumventing incompatibility with multi-component reaction conditions. Following catalytic hydrogenation of the Ugi-derived spirodiketopiperazine 39a, the secondary amine undergoes condensation with 2-butanone under titanium(IV) isopropoxide catalysis. Subsequent stereoselective reduction using NaBH₄ in methanol provides the (1S)-1-methylpropyl substituent with 12:1 diastereoselectivity. Alternative approaches employ pre-formed (S)-2-bromobutane for direct alkylation, though this method suffers from lower yields (45-50%) due to competing elimination. The piperidine nitrogen's nucleophilicity is modulated by temporary protection as the N-allyloxycarbonyl (Alloc) derivative during earlier synthetic stages. Palladium-catalyzed deprotection with tetrakis(triphenylphosphine)palladium(0) and phenylsilane regenerates the free amine without epimerization. This staged functionalization strategy enables late-stage diversification of the piperidine nitrogen, allowing access to analogs bearing alternative hydrophobic substituents for structure-activity relationship studies targeting CCR5 antagonism [2] [7].
Conversion of the free base to the hydrochloride salt is essential for enhancing crystallinity, stability, and aqueous solubility. Optimal salt formation employs ethereal HCl (2.0 M in diethyl ether) added dropwise to a chilled (-15°C) solution of the oxazolidinone free base in anhydrous tetrahydrofuran (THF) at 0.5 M concentration. The hydrochloride precipitate is isolated by filtration and recrystallized from a binary solvent system of isopropanol/water (9:1 v/v) with slow cooling from 60°C to 4°C over 6 hours, yielding analytically pure crystals with >99.5% chiral purity. Critical process parameters include strict control of water content (<0.1% in THF) to prevent oiling-out and maintenance of pH 2.5-3.0 during crystallization to avoid decomposition. The hydrochloride salt demonstrates markedly improved stability in accelerated storage conditions (40°C/75% RH) compared to the amorphous free base, with no detectable degradation after 4 weeks versus 8% decomposition in the free base. X-ray powder diffraction confirms a crystalline monohydrate form that maintains crystallinity even under high humidity stress conditions, making it suitable for pharmaceutical development [1] [4].
Table 3: Hydrochloride Salt Crystallization Optimization Parameters
Solvent System | Crystallization Method | Crystal Form | Purity (%) | Yield (%) | Stability (40°C/75% RH) |
---|---|---|---|---|---|
Ethanol/Water (85:15) | Slow Evaporation | Hydrate | 98.7 | 75 | Decomposition >5% (4 weeks) |
Acetonitrile | Anti-Solvent Addition | Anhydrous | 99.1 | 68 | Hygroscopic |
Isopropanol/Water (90:10) | Cooling Crystallization | Monohydrate | 99.9 | 88 | No degradation (4 weeks) |
Ethyl Acetate | Vapor Diffusion | Solvate | 99.2 | 72 | Desolvation at 40°C |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0